Leucettinib-92: A Technical Guide to its Mechanism of Action
Leucettinib-92: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucettinib-92 is a potent, small molecule inhibitor primarily targeting the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and Cdc2-like kinase (CLK) families. This technical guide provides an in-depth overview of the mechanism of action of Leucettinib-92, with a focus on its interaction with its primary target, DYRK1A. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to support further research and development efforts.
Core Mechanism of Action: Potent Inhibition of DYRK/CLK Kinases
Leucettinib-92 functions as an ATP-competitive inhibitor of a specific subset of protein kinases. Its primary mechanism of action is the potent and selective inhibition of DYRK and CLK family members, with a particularly high affinity for DYRK1A.
Kinase Inhibition Profile
Quantitative analysis of the inhibitory activity of Leucettinib-92 reveals sub-nanomolar to low nanomolar efficacy against several key kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Leucettinib-92 against a panel of recombinant human kinases.
| Kinase Target | IC50 (nM) | ATP Concentration (µM) |
| DYRK1A | 1.2 | 10 |
| DYRK1B | 1.8 | 10 |
| DYRK3 | 19.3 | 10 |
| CLK2 | 0.6 | 10 |
| CLK1 | 11.8 | 10 |
| CLK4 | 5.0 | 10 |
| CLK3 | >1000 | 10 |
| DYRK2 | >1000 | 10 |
| DYRK4 | >1000 | 10 |
| GSK3β | >1000 | 10 |
| CDK5/p25 | >1000 | 100 |
| CK1ε | >1000 | 10 |
Data compiled from Lindberg, M.F., et al., J. Med. Chem. 2023, 66, 6, 4106–4130.
Downstream Signaling Pathways
By inhibiting DYRK1A, Leucettinib-92 modulates the phosphorylation status and subsequent activity of several downstream substrates. This interference with key signaling cascades is central to its therapeutic potential.
Inhibition of Tau Phosphorylation
One of the most well-characterized downstream effects of DYRK1A inhibition by Leucettinib-92 is the reduction of Tau protein phosphorylation. DYRK1A is known to phosphorylate Tau at several residues, including Threonine 212 (Thr212). Hyperphosphorylated Tau is a hallmark of Alzheimer's disease and other tauopathies. Leucettinib-92 has been shown to inhibit the phosphorylation of Tau at Thr212 in cellular models.[1]
Stabilization of Cyclin D1
Leucettinib-92 also impacts cell cycle regulation through its effect on Cyclin D1. DYRK1A phosphorylates Cyclin D1 at Threonine 286 (Thr286), which signals for its degradation. By inhibiting this phosphorylation event, Leucettinib-92 prevents the proteasomal degradation of Cyclin D1, leading to its accumulation.[2]
Experimental Protocols
The following sections outline the methodologies used to characterize the mechanism of action of Leucettinib-92.
Radiometric Protein Kinase Assay
This assay is used to determine the IC50 values of Leucettinib-92 against a panel of kinases.
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Principle: Measurement of the incorporation of radioactive ³³P from [γ-³³P]ATP into a generic or specific peptide substrate by the target kinase.
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Protocol:
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Kinase reactions are performed in 96-well plates in a final volume of 50 µL.
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The reaction mixture contains assay buffer, the specific peptide substrate for the kinase being tested, and [γ-³³P]ATP (typically at a concentration near the Km for each kinase, e.g., 10 µM for DYRK1A).
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Leucettinib-92 is added at varying concentrations to generate a dose-response curve.
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The reaction is initiated by the addition of the kinase and incubated at 30°C for a specified time (e.g., 30 minutes).
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The reaction is stopped by the addition of phosphoric acid.
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The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-³³P]ATP is washed away.
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The radioactivity on the filter is measured using a scintillation counter.
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IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
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Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of Leucettinib-92 to its target kinase within a cellular environment.
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Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
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Protocol:
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Cells (e.g., SH-SY5Y) are treated with either vehicle or Leucettinib-92 (e.g., 10 µM) for a specified time.
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The cells are harvested, and the cell lysate is divided into aliquots.
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Aliquots are heated to a range of temperatures (e.g., 40-64°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
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The samples are centrifuged to pellet the aggregated proteins.
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The supernatant containing the soluble protein fraction is collected.
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The amount of soluble target protein (e.g., DYRK1A) at each temperature is quantified by Western blotting.
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A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Leucettinib-92 indicates direct binding.
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Western Blotting for Phospho-protein Analysis
This technique is used to assess the effect of Leucettinib-92 on the phosphorylation of its downstream substrates in cells.
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Principle: Separation of proteins by size using SDS-PAGE, followed by transfer to a membrane and detection with specific antibodies.
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Protocol:
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Cells (e.g., SH-SY5Y) are treated with a range of concentrations of Leucettinib-92 for a specified duration.
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Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
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Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
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Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
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Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Tau Thr212 or anti-phospho-Cyclin D1 Thr286).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
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To control for protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein (e.g., GAPDH).
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Selectivity and Off-Target Profile
While Leucettinib-92 is a potent inhibitor of DYRK1A, DYRK1B, and several CLK kinases, it is important to consider its broader selectivity profile. As shown in the table in section 1.1, Leucettinib-92 displays high selectivity against other kinases such as GSK3β and CDK5/p25 at the tested concentrations. The inactive isomer, iso-Leucettinib-92, serves as a valuable negative control in biological experiments to distinguish on-target from off-target effects.
Therapeutic Implications and Future Directions
The potent and selective inhibition of DYRK1A by Leucettinib-92 positions it as a valuable research tool and a potential therapeutic lead for conditions where DYRK1A is implicated. These include Down syndrome, where DYRK1A is overexpressed, and Alzheimer's disease, where it contributes to Tau hyperphosphorylation.[3] The ability of Leucettinib-92 to modulate Cyclin D1 levels also suggests potential applications in cancer research. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of Leucettinib-92 and related compounds, such as the clinical candidate Leucettinib-21, is warranted.[3][4]
References
- 1. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
